(S)-1-Benzyl-3-ethylpyrrolidin-3-amine
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Overview
Description
(S)-1-Benzyl-3-ethylpyrrolidin-3-amine is a chiral amine compound characterized by a pyrrolidine ring substituted with a benzyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-3-ethylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: This method is used to reduce intermediate compounds to the desired amine.
Continuous Flow Synthesis: This technique enhances the efficiency and scalability of the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Benzyl-3-ethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, ketones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-Benzyl-3-ethylpyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-3-ethylpyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence neurotransmitter pathways, potentially affecting neurological functions.
Comparison with Similar Compounds
(S)-1-Benzyl-3-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.
(S)-1-Benzyl-3-propylpyrrolidin-3-amine: Contains a propyl group, offering different steric and electronic properties.
Uniqueness: (S)-1-Benzyl-3-ethylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(3S)-1-benzyl-3-ethylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-2-13(14)8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7H,2,8-11,14H2,1H3/t13-/m0/s1 |
InChI Key |
DMCHUIKZIOTHEZ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@@]1(CCN(C1)CC2=CC=CC=C2)N |
Canonical SMILES |
CCC1(CCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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